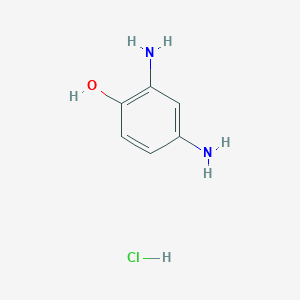
2,4-Diaminophenol hydrochloride
Cat. No. B8806092
Key on ui cas rn:
1794-30-5
M. Wt: 160.60 g/mol
InChI Key: VPMMJSPGZSFEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04323708
Procedure details


Onto the bottom of a cylindrical reactor there is placed a chamber made of a foil with the thickness of 100 mcm and the working surface area of 50 cm2. The foil is made of an alloy consisting of 98% by mass of palladium and 2% by mass of rhodium. Commercial hydrogen comprising a mixture of hydrogen with nitrogen (at the volume ratio therebetween of 1:1). Under the pressure of 10 atm is continuously supplied at the rate of 60 ml/min into the chamber. Outside the chamber into the reactor there are charged 300 ml of a 30% aqueous solution of hydrochloric acid and 120 g of 2,4-dinitrophenol. The reactor is heated to the temperature of 110° C. and the pressure therein is increased to 10 atm. Under these conditions the process of hydrogenation is conducted under stirring for 5 hours. After cooling and precipitation with a 37% hydrochloric acid there are obtained 116.9 g of 2,4-diaminophenol hydrochloride which corresponds to 91% based on the starting 2,4-dinitrophenol.
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three





Identifiers


|
REACTION_CXSMILES
|
[H][H].[ClH:3].[N+:4]([C:7]1[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[CH:9][C:8]=1[OH:16])([O-])=O>[Pd].[Rh]>[ClH:3].[NH2:4][C:7]1[CH:12]=[C:11]([NH2:13])[CH:10]=[CH:9][C:8]=1[OH:16] |f:5.6|
|
Inputs


Step One
[Compound]
|
Name
|
100
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
Step Three
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Rh]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Onto the bottom of a cylindrical reactor there is placed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the pressure therein is increased to 10 atm
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitation with a 37% hydrochloric acid
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.NC1=C(C=CC(=C1)N)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 116.9 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
